molecular formula C23H24N2O4S B6031014 N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No. B6031014
M. Wt: 424.5 g/mol
InChI Key: FKMSJVCKECURMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide, also known as EMPSG, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields, including medicinal chemistry and neuroscience.

Mechanism of Action

N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide is a selective antagonist of the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and NMDA receptors play a crucial role in synaptic plasticity, learning, and memory. By blocking NMDA receptors, this compound can modulate the activity of glutamate in the brain and affect synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of glutamate in the brain, which can lead to the modulation of synaptic plasticity and cognitive function. Additionally, this compound has been shown to reduce the levels of reactive oxygen species in the brain, which can have neuroprotective effects. This compound has also been found to have anti-inflammatory effects, which can be beneficial in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide has several advantages as a tool for scientific research. It is a selective antagonist of NMDA receptors, which allows for specific modulation of glutamate activity in the brain. Additionally, this compound has a long half-life, which allows for prolonged effects on synaptic plasticity and cognitive function. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has low bioavailability, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide. One direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on synaptic plasticity and cognitive function in animal models. Additionally, further research is needed to explore the potential of this compound as a tool for studying the role of glutamate receptors in the brain. Finally, there is a need for the development of more potent and selective NMDA receptor antagonists for use in scientific research.

Synthesis Methods

N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-ethoxybenzoyl chloride with N-phenylglycine in the presence of a base such as triethylamine. This results in the formation of N-(4-ethoxyphenyl)-N-phenylglycine. The next step involves the reaction of this intermediate product with 4-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. This results in the formation of N-(4-ethoxyphenyl)-N-(4-methylphenylsulfonyl)-N-phenylglycine. Finally, this intermediate product is reacted with ammonia in the presence of a base such as sodium methoxide to yield this compound.

Scientific Research Applications

N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide has potential applications in various fields of scientific research. It has been found to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been found to have potential as a tool for studying the role of glutamate receptors in the brain. Additionally, this compound has been used as a pharmacological tool to study the effects of glutamate receptor antagonists on synaptic plasticity and learning and memory.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-3-29-21-13-11-19(12-14-21)24-23(26)17-25(20-7-5-4-6-8-20)30(27,28)22-15-9-18(2)10-16-22/h4-16H,3,17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMSJVCKECURMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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